molecular formula C16H19N5O B7037425 N-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methylimidazol-4-yl)methanamine

N-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methylimidazol-4-yl)methanamine

Cat. No.: B7037425
M. Wt: 297.35 g/mol
InChI Key: WOKPTPUAQJHAEC-UHFFFAOYSA-N
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Description

N-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methylimidazol-4-yl)methanamine is a synthetic organic compound characterized by the presence of both pyrazole and imidazole rings These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active molecules

Properties

IUPAC Name

N-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methylimidazol-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c1-21-11-18-10-14(21)9-17-7-13-8-19-20-16(13)12-3-5-15(22-2)6-4-12/h3-6,8,10-11,17H,7,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKPTPUAQJHAEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1CNCC2=C(NN=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methylimidazol-4-yl)methanamine typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Pyrazole Ring: : The synthesis begins with the preparation of the 5-(4-methoxyphenyl)-1H-pyrazole. This can be achieved through the cyclization of 4-methoxyphenylhydrazine with an appropriate diketone under acidic conditions.

  • Alkylation: : The pyrazole intermediate is then alkylated using a suitable alkylating agent, such as benzyl chloride, to introduce the benzyl group at the 4-position of the pyrazole ring.

  • Formation of the Imidazole Ring: : Separately, the 3-methylimidazole is prepared through the cyclization of glyoxal with methylamine and formaldehyde under basic conditions.

  • Coupling Reaction: : The final step involves coupling the alkylated pyrazole with the 3-methylimidazole. This can be done using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group on the phenyl ring, leading to the formation of phenolic derivatives.

  • Reduction: : Reduction reactions can target the imine or azomethine linkages, converting them into amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are often employed.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, the compound’s heterocyclic rings are known to interact with various enzymes and receptors, making it a candidate for enzyme inhibition studies and receptor binding assays.

Medicine

In medicinal chemistry, the compound is investigated for its potential as a therapeutic agent. Its structure suggests possible applications in the treatment of inflammatory diseases, cancer, and neurological disorders.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of N-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methylimidazol-4-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The pyrazole and imidazole rings can form hydrogen bonds and hydrophobic interactions with active sites, leading to inhibition or modulation of enzyme activity. Pathways involved may include signal transduction pathways where the compound acts as an inhibitor or activator of specific proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentylbenzenesulfonamide
  • (E)-Substituted-N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine

Uniqueness

Compared to similar compounds, N-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methylimidazol-4-yl)methanamine is unique due to its specific substitution pattern on the pyrazole and imidazole rings. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

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